3-(5H-Pyrido[4,3-b]indol-7-yl)propanoic acid;hydrochloride
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Overview
Description
3-(5H-Pyrido[4,3-b]indol-7-yl)propanoic acid;hydrochloride is a chemical compound with the molecular formula C14H13ClN2O2. It is known for its unique structure, which includes a pyridoindole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5H-Pyrido[4,3-b]indol-7-yl)propanoic acid;hydrochloride typically involves the reaction of pyridoindole derivatives with propanoic acid under specific conditions. One common method includes the use of N,N-dimethylmethylene ammonium chloride in acetic acid to install the gramine side chain . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification through recrystallization and the use of advanced analytical techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(5H-Pyrido[4,3-b]indol-7-yl)propanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens (chlorine, bromine), alkylating agents (methyl iodide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various derivatives with different functional groups .
Scientific Research Applications
3-(5H-Pyrido[4,3-b]indol-7-yl)propanoic acid;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-viral properties.
Industry: Utilized in the development of novel materials and chemical processes .
Mechanism of Action
The mechanism of action of 3-(5H-Pyrido[4,3-b]indol-7-yl)propanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5H-Pyrido[4,3-b]indole-7-propanoic acid: Shares a similar core structure but lacks the hydrochloride group.
Indole derivatives: Compounds like indole-3-acetic acid and indole-3-butyric acid have similar indole moieties but differ in their side chains and functional groups
Uniqueness
3-(5H-Pyrido[4,3-b]indol-7-yl)propanoic acid;hydrochloride is unique due to its specific combination of a pyridoindole core with a propanoic acid side chain and a hydrochloride group.
Properties
IUPAC Name |
3-(5H-pyrido[4,3-b]indol-7-yl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2.ClH/c17-14(18)4-2-9-1-3-10-11-8-15-6-5-12(11)16-13(10)7-9;/h1,3,5-8,16H,2,4H2,(H,17,18);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPIVPKYWIZYSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CCC(=O)O)NC3=C2C=NC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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